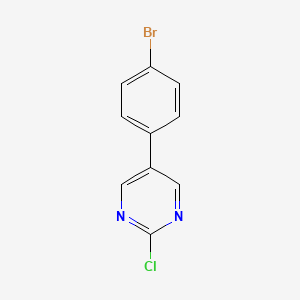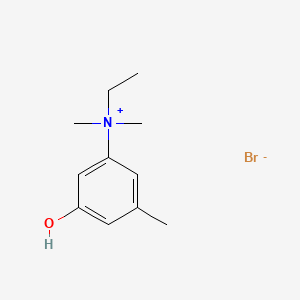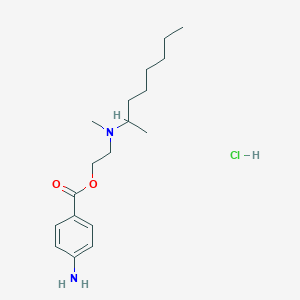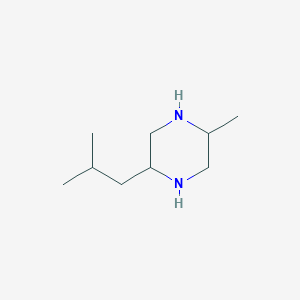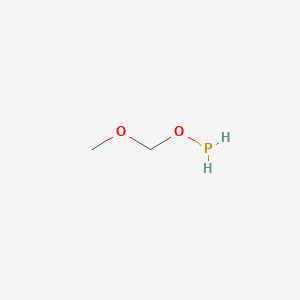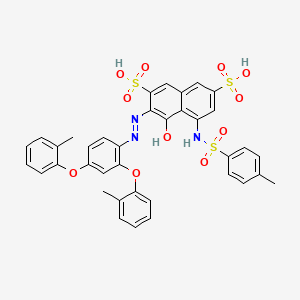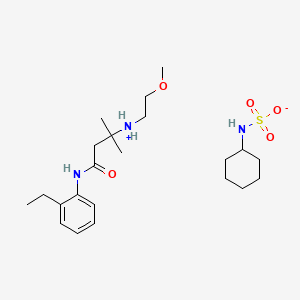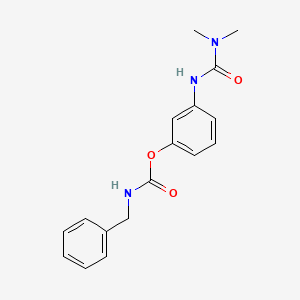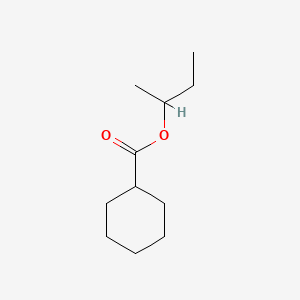![molecular formula C8H10N4O2 B13786300 2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 90065-73-9](/img/structure/B13786300.png)
2-Amino-7-(methoxymethyl)-1,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-acetyl-4-aminopyrimidines.
Cyclization: The 5-acetyl-4-aminopyrimidines are acylated with carboxylic anhydrides or acid chlorides and then heated under reflux with sodium methoxide in butanol.
Methoxymethylation: The methoxymethyl group is introduced through a reaction with methoxymethyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrrolopyrimidine derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiproliferative agent, showing promise in cancer research.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to nucleotides.
Pharmaceuticals: The compound is explored for its potential use in developing new drugs targeting various diseases.
Mechanism of Action
The mechanism of action of 2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cell proliferation and signal transduction pathways.
Pathways Involved: It can inhibit tyrosine kinases and cyclin-dependent kinases, leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Exhibits similar biological activities but differs in the substitution pattern on the pyrimidine ring.
Pyrazolo[4,3-d]pyrimidin-7-one: Another heterocyclic compound with comparable biological properties but a different core structure.
Uniqueness
2-Amino-3,7-dihydro-7-(methoxymethyl)-4H-pyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific methoxymethyl substitution, which can enhance its biological activity and selectivity towards certain molecular targets.
Properties
CAS No. |
90065-73-9 |
|---|---|
Molecular Formula |
C8H10N4O2 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
2-amino-7-(methoxymethyl)-3H-pyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C8H10N4O2/c1-14-4-12-3-2-5-6(12)10-8(9)11-7(5)13/h2-3H,4H2,1H3,(H3,9,10,11,13) |
InChI Key |
XMHYISSHMOCCCC-UHFFFAOYSA-N |
Canonical SMILES |
COCN1C=CC2=C1N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


